

Introduction: The Versatility of Pyrazinetetracarboxylate in Crystal Engineering

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Compound of Interest

Compound Name: *Tetramethyl pyrazine-2,3,5,6-tetracarboxylate*

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Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) stands out as a compelling building block in the design of Metal-Organic Frameworks (MOFs). Its rigid, planar structure, combined with a high density of coordinating carboxylate groups and nitrogen heteroatoms, offers a rich playground for crystal engineers to construct a diverse array of network topologies. The denticity and coordination modes of the pyrazinetetracarboxylate linker can be finely tuned by the choice of metal ion and synthetic conditions, leading to MOFs with dimensionalities ranging from simple 1D chains to intricate 3D frameworks. This guide provides a detailed structural comparison of a representative set of MOFs based on the pyrazinetetracarboxylate linker, highlighting the profound influence of the metal ion on the resulting architecture and properties. We will delve into the synthesis, crystal structure, and key characteristics of MOFs constructed with Ca(II), Zn(II), Mn(II), Gd(III), and Uranyl (UO₂²⁺) ions, offering insights for researchers, scientists, and professionals in drug development and materials science.

The Influence of Metal Ion Coordination on Framework Dimensionality

The coordination preference of the metal ion is a primary determinant of the final MOF architecture. The interaction between the metal center and the pyrazinetetracarboxylate ligand dictates the connectivity of the nodes and linkers, ultimately shaping the dimensionality of the framework.

1D Chain Formation with Calcium (II)

In the case of calcium(II), a 1D coordination polymer, denoted as $\{(\text{Ca}(\text{H}_2\text{pztc})(\text{H}_2\text{O})_3)_n\}$, is formed.[1] The partially deprotonated $\text{H}_2\text{pztc}^{2-}$ ligand adopts a -O,N,O- coordination mode, where one carboxylate group chelates the calcium ion, and a nitrogen atom from the pyrazine ring also participates in coordination. The Ca(II) center exhibits an uncommon nine-coordinate environment, completed by three water molecules. This coordination geometry directs the self-assembly into linear chains.

2D Layered Structure with Zinc (II)

When zinc(II) is employed, a 2D layered structure, $\{\text{Zn}_1(\text{pztc})(\text{H}_2\text{O})_2\text{Zn}_2(\text{H}_2\text{O})_4\}_n$, is obtained.[1] This framework features two distinct zinc centers, both with octahedral geometry. The fully deprotonated pztc^{4-} ligand acts as a bis-bridging chelating linker, connecting the zinc nodes to form extended sheets. These 2D layers are further stabilized by extensive interlayer hydrogen bonding between the coordinated water molecules and the carboxylate groups, resulting in a stacked arrangement with an interlayer distance of approximately 4.9 Å.

3D Network with Manganese (II)

The use of manganese(II) leads to the formation of a robust 3D framework with the formula $\{(\text{Mn}_2(\text{pztc})(\text{H}_2\text{O})_2)_n\}$. [1] Similar to the zinc analogue, this structure contains two non-equivalent manganese centers, each in an octahedral coordination environment. The fully deprotonated pztc^{4-} ligand connects these metal centers, propagating the network in three dimensions. This MOF exhibits interesting magnetic properties, behaving as a paramagnet at room temperature with weak antiferromagnetic interactions at very low temperatures.

Complex 3D Frameworks with Gadolinium (III) and Uranyl (UO_2^{2+})

Lanthanide ions, such as gadolinium(III), and actinides, like the uranyl ion, tend to form more complex 3D structures due to their higher coordination numbers and versatile coordination geometries. A representative Gd(III)-based MOF, $\{[\text{Gd}_4(\text{pztc})_3(\text{H}_2\text{O})_{11}] \cdot 10(\text{H}_2\text{O})\}_n$, showcases a complex and unusual 3D architecture. In this structure, the pztc^{4-} ligand coordinates to multiple gadolinium centers, creating a highly connected network with nano-channels occupied by water clusters.

Similarly, the uranyl ion (UO_2^{2+}) readily forms a 3D framework with pyrazinetetracarboxylate, $[(\text{UO}_2)_2(\text{pztc})(\text{H}_2\text{O})]\cdot\text{H}_2\text{O}$.^[2] The linear $\text{O}=\text{U}=\text{O}$ moiety of the uranyl ion imposes specific geometric constraints, leading to a unique 3D network. In this structure, the fully deprotonated pztc^{4-} ligand bridges multiple uranyl centers, creating a robust and porous framework.

Comparative Analysis of Structural Parameters

To facilitate a direct comparison, the key structural parameters of the aforementioned pyrazinetetracarboxylate-based MOFs are summarized in the table below.

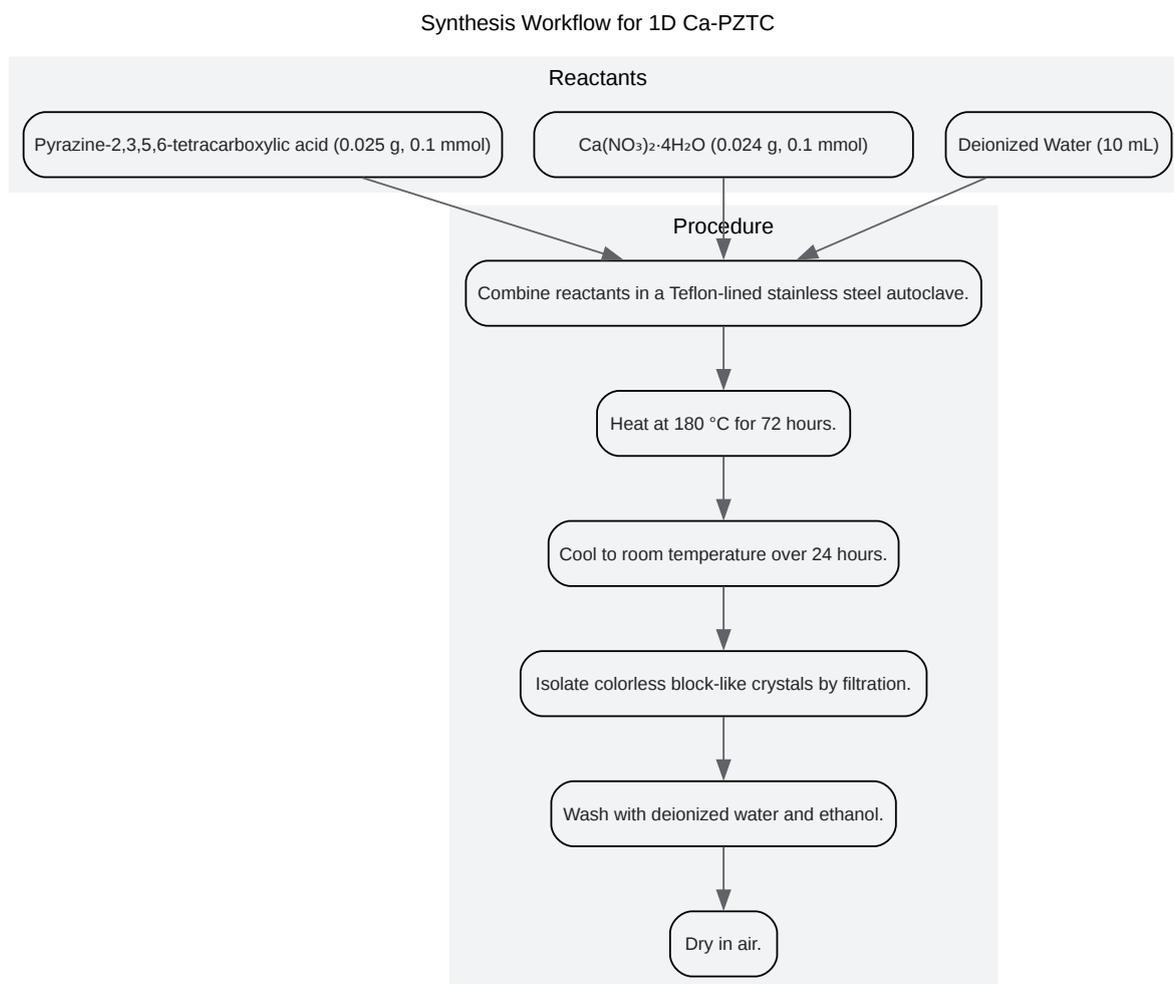
MOF Designation	Metal Ion	Dimensionality	Crystal System	Space Group	Unit Cell Parameters	Porosity	Reference
Ca-PZTC	Ca(II)	1D	Monoclinic	P2 ₁ /c	a = 8.136(3) Å, b = 13.012(5) Å, c = 11.834(5) Å, β = 94.131(7) °	Non-porous	[1]
Zn-PZTC	Zn(II)	2D	Triclinic	P-1	a = 6.643(2) Å, b = 7.747(3) Å, c = 9.873(4) Å, α = 107.567(7) °, β = 95.834(7) °, γ = 113.131(6) °	Non-porous	[1]
Mn-PZTC	Mn(II)	3D	Monoclinic	P2 ₁ /n	a = 7.037(2) Å, b = 9.809(3) Å, c = 7.510(2) Å, β = 91.564(5) °	Non-porous	[1]

Gd-PZTC	Gd(III)	3D	Monoclinic	C2/c	a = 20.219(4) Å, b = 14.885(3) Å, c = 15.029(3) Å, β = 122.99(3) °	Porous with nano-channels	[3]
U-PZTC	UO ₂ ²⁺	3D	Orthorhombic	Pbcn	a = 11.234(2) Å, b = 13.167(3) Å, c = 13.911(3) Å	Porous	[2]

Experimental Protocols: A Step-by-Step Guide to Synthesis

The synthesis of pyrazinetetracarboxylate-based MOFs is typically achieved through hydrothermal or solvothermal methods. The following protocols provide detailed, step-by-step methodologies for the synthesis of the representative MOFs discussed in this guide.

Synthesis of 1D Ca-PZTC



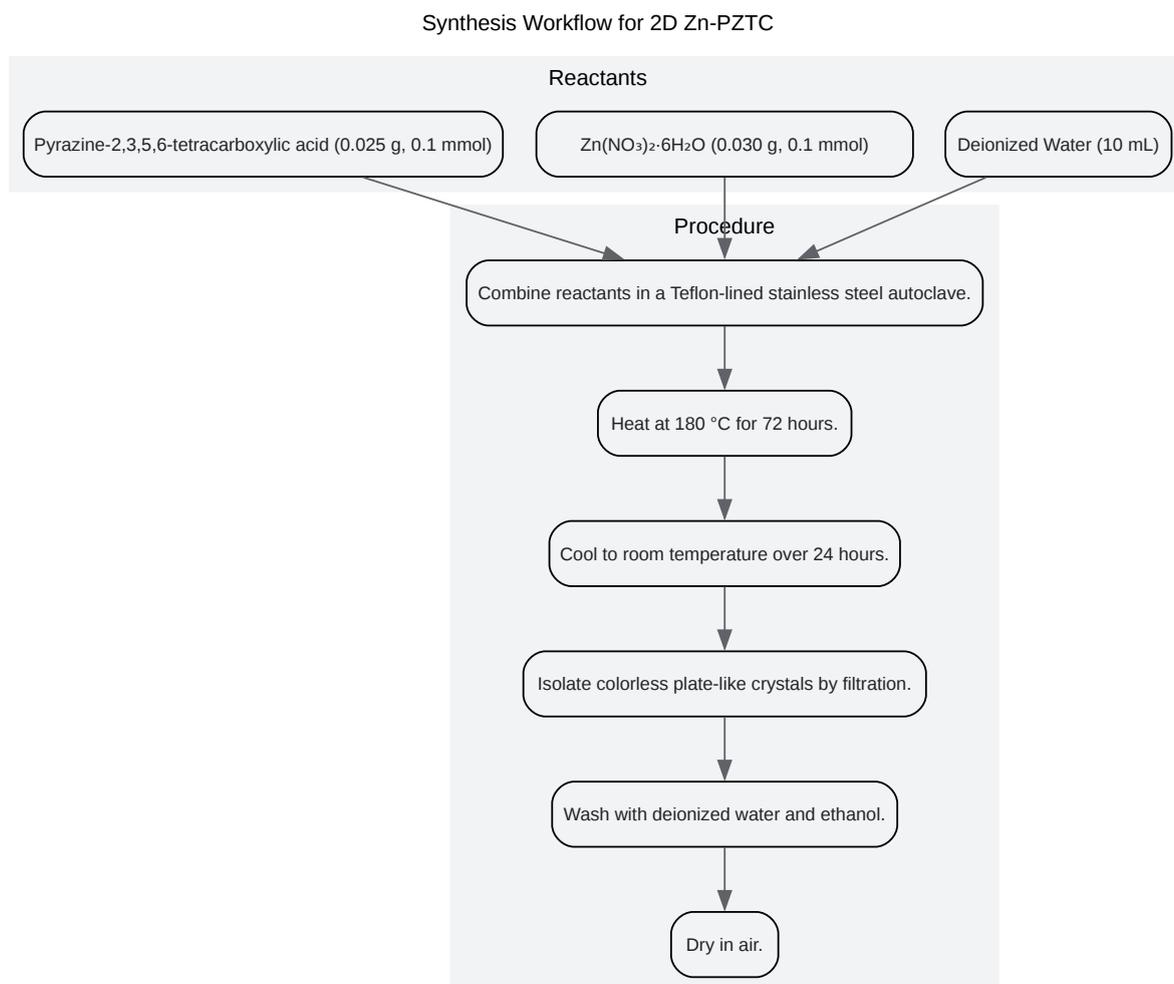
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Caption: Hydrothermal synthesis of 1D Ca-PZTC.

Detailed Protocol:

- In a 23 mL Teflon-lined stainless steel autoclave, combine 0.025 g (0.1 mmol) of pyrazine-2,3,5,6-tetracarboxylic acid and 0.024 g (0.1 mmol) of $\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$.
- Add 10 mL of deionized water to the mixture.
- Seal the autoclave and heat it in an oven at 180 °C for 72 hours.
- After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours.
- Collect the resulting colorless block-like crystals by filtration.
- Wash the crystals thoroughly with deionized water and then with ethanol.
- Allow the crystals to air dry.

Synthesis of 2D Zn-PZTC



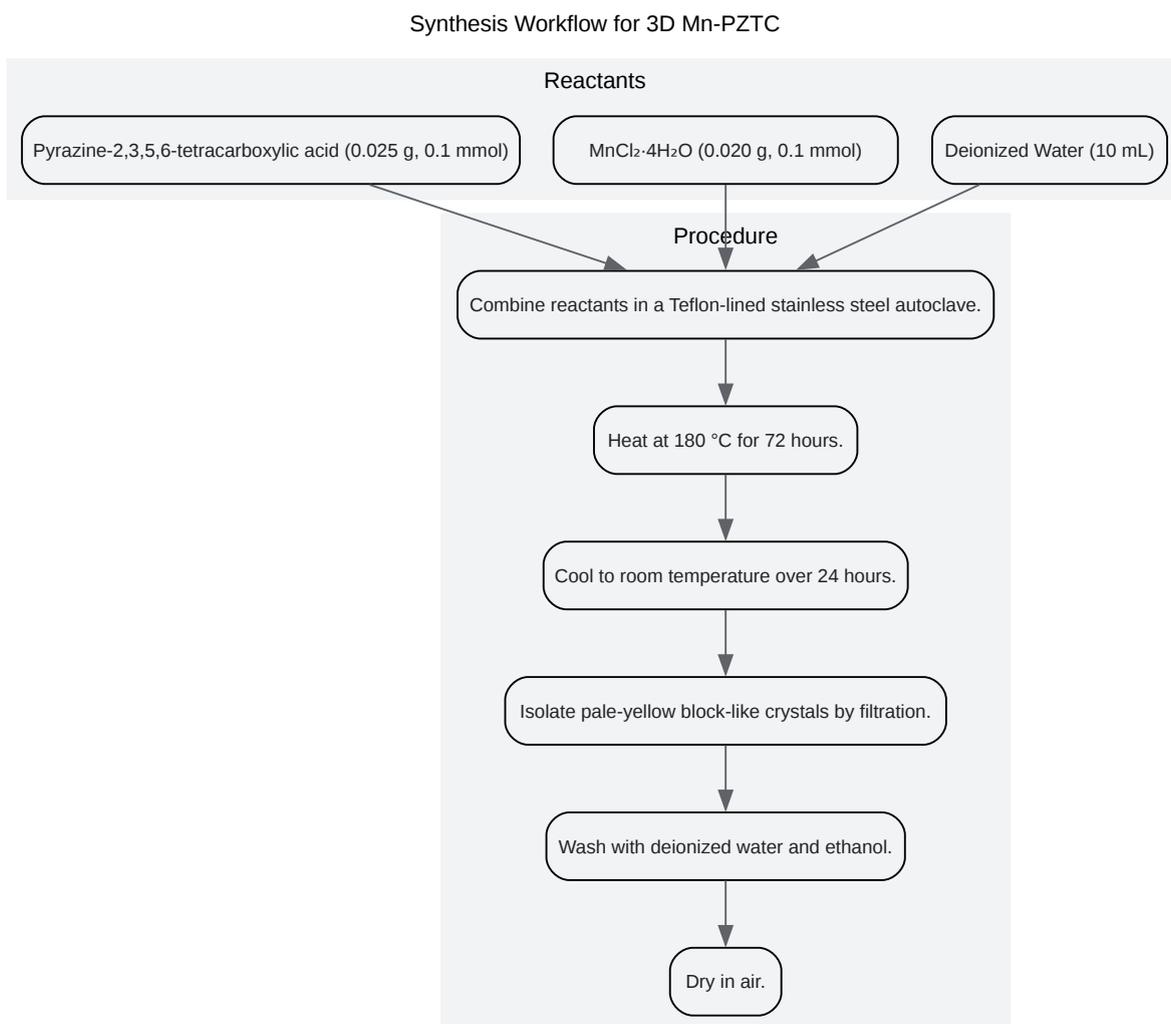
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Caption: Hydrothermal synthesis of 2D Zn-PZTC.

Detailed Protocol:

- In a 23 mL Teflon-lined stainless steel autoclave, combine 0.025 g (0.1 mmol) of pyrazine-2,3,5,6-tetracarboxylic acid and 0.030 g (0.1 mmol) of $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$.
- Add 10 mL of deionized water.
- Seal the autoclave and place it in an oven at 180 °C for 72 hours.
- After the heating period, allow the autoclave to cool to room temperature over 24 hours.
- Collect the colorless plate-like crystals by filtration.
- Wash the product with deionized water and ethanol.
- Air dry the crystals.

Synthesis of 3D Mn-PZTC



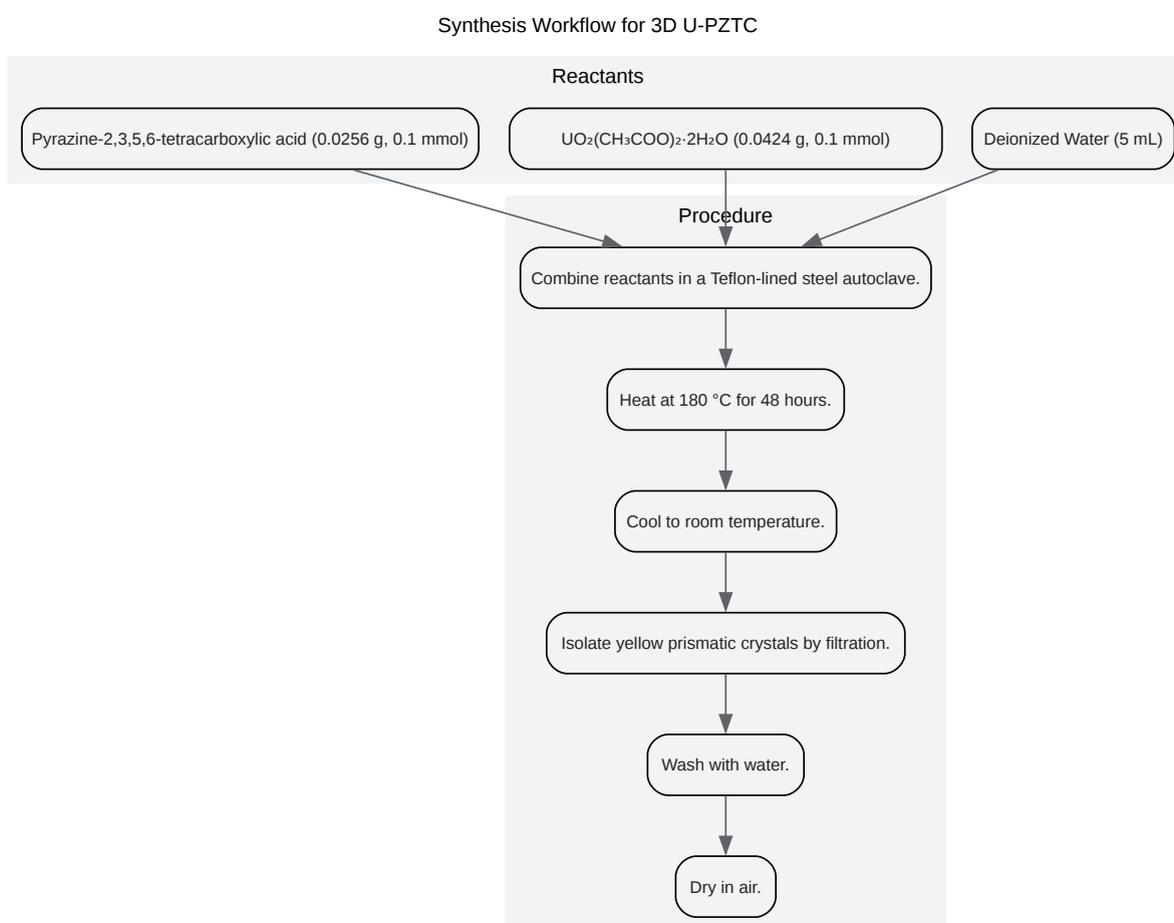
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Caption: Hydrothermal synthesis of 3D Mn-PZTC.

Detailed Protocol:

- Combine 0.025 g (0.1 mmol) of pyrazine-2,3,5,6-tetracarboxylic acid and 0.020 g (0.1 mmol) of $\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$ in a 23 mL Teflon-lined stainless steel autoclave.
- Add 10 mL of deionized water.
- Seal the vessel and heat at 180 °C for 72 hours.
- Allow the autoclave to cool to room temperature over a 24-hour period.
- Isolate the pale-yellow block-like crystals by filtration.
- Wash the crystals with deionized water and then with ethanol.
- Air dry the final product.

Synthesis of 3D U-PZTC



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Caption: Hydrothermal synthesis of 3D U-PZTC.

Detailed Protocol:

- In a 15 mL Teflon-lined steel autoclave, mix 0.0256 g (0.1 mmol) of pyrazine-2,3,5,6-tetracarboxylic acid and 0.0424 g (0.1 mmol) of $\text{UO}_2(\text{CH}_3\text{COO})_2 \cdot 2\text{H}_2\text{O}$.
- Add 5 mL of deionized water.
- Seal the autoclave and heat it at 180 °C for 48 hours.
- After cooling to room temperature, yellow prismatic crystals are obtained.
- Isolate the crystals by filtration.
- Wash the product with water.
- Air dry the crystals.

Functional Properties: A Glimpse into Potential Applications

While the Ca-PZTC, Zn-PZTC, and Mn-PZTC MOFs are non-porous and thus have limited applications in areas like gas storage and separation, the 3D frameworks of Gd-PZTC and U-PZTC exhibit porosity, opening up possibilities for functional applications. The nano-channels in Gd-PZTC, for instance, suggest potential for selective adsorption and catalysis. The porous nature of the U-PZTC framework could be explored for applications in nuclear waste remediation or catalysis. Furthermore, the presence of lanthanide and actinide elements in these MOFs imparts unique luminescent and magnetic properties that warrant further investigation.

Conclusion and Future Outlook

The pyrazinetetracarboxylate linker has proven to be a versatile component in the construction of a wide range of MOF architectures. The choice of the metal ion plays a crucial role in directing the dimensionality and connectivity of the resulting framework, leading to structures from simple 1D chains to complex 3D networks. While some of the resulting MOFs are non-porous, others exhibit intrinsic porosity that makes them promising candidates for a variety of applications. This comparative guide provides a foundational understanding of the structural landscape of pyrazinetetracarboxylate-based MOFs and serves as a valuable resource for researchers aiming to design and synthesize novel functional materials based on this versatile

linker. Future work in this area could focus on the synthesis of isostructural series of pyrazinetetracarboxylate MOFs to systematically study the effect of the metal ion on their properties, as well as the exploration of post-synthetic modification strategies to introduce new functionalities.

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